

Application Notes and Protocols for Fosfomycin Calcium in Bacterial Cell Culture

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Compound of Interest

Compound Name: *fosfomycin calcium*

Cat. No.: *B1167986*

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These application notes provide detailed information and protocols for the use of **fosfomycin calcium** in bacterial cell culture, with a focus on its application in susceptibility testing and as a potential selective agent.

Introduction

Fosfomycin is a broad-spectrum antibiotic that inhibits the initial step of bacterial cell wall biosynthesis.^{[1][2]} Its bactericidal action is achieved by irreversibly inactivating the enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA), which is essential for peptidoglycan synthesis.^{[3][4]} Fosfomycin enters the bacterial cell through the glycerophosphate (GlpT) and hexose-6-phosphate (UhpT) transporter systems.^[2] Due to its unique mechanism of action, there is no cross-resistance with other classes of antibiotics, making it a valuable tool in combating multidrug-resistant bacteria.^[5]

Fosfomycin calcium is the calcium salt of fosfomycin and is commonly used in in vitro microbiological applications. This document outlines its use in determining bacterial susceptibility through standardized methods and provides guidance on its potential application as a selective agent in bacterial cell culture.

Data Presentation

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of fosfomycin for a range of common Gram-positive and Gram-negative bacteria. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Bacterial Species	MIC50 (µg/mL)	MIC90 (µg/mL)	MIC Range (µg/mL)
Gram-Negative			
Escherichia coli	0.5	1	≤0.25 - >256
Klebsiella pneumoniae	4 - 8	16 - 128	1 - >256
Proteus mirabilis	1	8	-
Enterobacter aerogenes	8	16	-
Enterobacter cloacae complex	8	64	-
Serratia marcescens	8	16	-
Citrobacter koseri	1	1	-
Citrobacter freundii complex	0.5	1	-
Pseudomonas aeruginosa	64	128	-
Acinetobacter baumannii complex	128	256	-
Gram-Positive			
Staphylococcus aureus	4	8	-
Coagulase-negative staphylococci	8	64	-
Enterococcus faecalis	-	-	-
Enterococcus faecium	-	-	-
Streptococcus pyogenes	32	64	-

Streptococcus agalactiae	8	64	-
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Note: MIC values can vary depending on the specific strain and testing methodology.

The data presented is a summary from multiple sources.[\[6\]](#)[\[7\]](#)
[\[8\]](#)[\[9\]](#)

Kirby-Bauer Disk Diffusion Breakpoints

The following table provides the zone diameter breakpoints for fosfomycin susceptibility testing using the Kirby-Bauer disk diffusion method, according to CLSI and EUCAST guidelines. It is crucial to use fosfomycin disks containing glucose-6-phosphate (G6P).

Organism	Disk Content	CLSI Breakpoints (mm)	EUCAST Breakpoints (mm)
S	I		
Escherichia coli (uncomplicated UTI)	200 µg Fosfomycin / 50 µg G6P	≥16	13-15
Enterococcus faecalis	200 µg Fosfomycin / 50 µg G6P	≥16	13-15

S = Susceptible, I =
Intermediate, R =
Resistant.[\[10\]](#)

Quality Control (QC) Ranges

The following table outlines the acceptable quality control ranges for MIC and zone diameter for reference bacterial strains when performing fosfomycin susceptibility testing.

QC Strain	Test Method	Acceptable MIC Range (µg/mL)	Acceptable Zone Diameter Range (mm)
Escherichia coli ATCC® 25922	Agar/Broth Dilution	0.5 - 4.0	-
Disk Diffusion (200/50 µg disk)	-	23 - 29	-
Enterococcus faecalis ATCC® 29212	Agar/Broth Dilution	16 - 64	-
Pseudomonas aeruginosa ATCC® 27853	Agar/Broth Dilution	2.0 - 8.0	-
Data from CLSI guidelines. [10]			

Experimental Protocols

Preparation of Fosfomycin Calcium Stock Solution

- Weighing: Accurately weigh the desired amount of **Fosfomycin Calcium** powder (CAS 26016-98-8) in a sterile container.
- Dissolving: Dissolve the powder in sterile distilled water to a final concentration of 10 mg/mL. Ensure complete dissolution.
- Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
- Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one month.

Protocol for Broth Microdilution MIC Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

- **Fosfomycin calcium** stock solution (10 mg/mL)
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Glucose-6-Phosphate (G6P) solution (25 mg/mL, sterile)
- 96-well microtiter plates
- Bacterial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile saline or CAMHB
- Multichannel pipette

Procedure:

- Media Preparation: Prepare CAMHB supplemented with G6P to a final concentration of 25 $\mu\text{g/mL}$.
- Inoculum Preparation:
 - Pick several colonies of the test bacterium from a fresh agar plate and suspend them in sterile saline or CAMHB.
 - Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately $1-2 \times 10^8 \text{ CFU/mL}$).
 - Dilute this suspension 1:100 in the G6P-supplemented CAMHB to achieve a final inoculum density of approximately $5 \times 10^5 \text{ CFU/mL}$ in the wells.
- Serial Dilution of Fosfomycin:
 - Add 100 μL of G6P-supplemented CAMHB to all wells of a 96-well plate.

- Add 100 µL of the fosfomycin stock solution (appropriately diluted to the highest desired starting concentration) to the first well of each row.
- Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
- Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 110 µL and the desired final bacterial concentration.
- Controls:
 - Growth Control: A well containing G6P-supplemented CAMHB and the bacterial inoculum, but no antibiotic.
 - Sterility Control: A well containing only G6P-supplemented CAMHB.
- Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
- Reading Results: The MIC is the lowest concentration of fosfomycin that completely inhibits visible bacterial growth.

Protocol for Kirby-Bauer Disk Diffusion Assay

This protocol follows the standardized Kirby-Bauer method.

Materials:

- Mueller-Hinton Agar (MHA) plates
- Fosfomycin disks (200 µg fosfomycin and 50 µg G6P)
- Bacterial culture in the logarithmic growth phase
- 0.5 McFarland turbidity standard
- Sterile cotton swabs
- Forceps

- Incubator

Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
- Plate Inoculation:
 - Dip a sterile cotton swab into the adjusted bacterial suspension.
 - Remove excess fluid by pressing the swab against the inside of the tube.
 - Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure uniform growth.
- Disk Application:
 - Using sterile forceps, place a fosfomycin disk onto the surface of the inoculated agar plate.
 - Gently press the disk to ensure complete contact with the agar.
- Incubation: Invert the plates and incubate at $35 \pm 2^\circ\text{C}$ for 16-20 hours in ambient air.
- Reading Results:
 - Measure the diameter of the zone of inhibition (the area with no bacterial growth) in millimeters (mm).
 - Interpret the results as susceptible, intermediate, or resistant based on the established breakpoints (see Table 2.2).

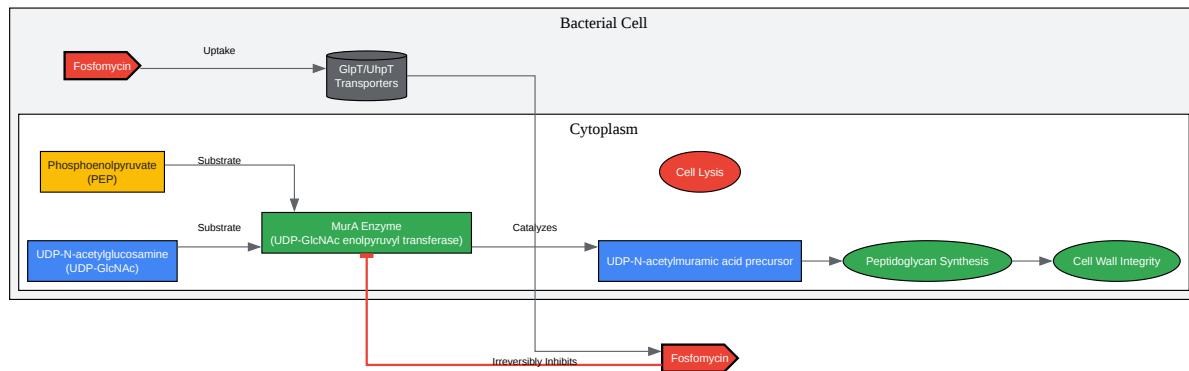
Application as a Selective Agent

Fosfomycin can be used as a selective agent in bacterial cell culture to isolate cells that have acquired a fosfomycin resistance gene (e.g., *fosA*, *fosB*, *fosC*, *fosX*, *fosY*).^{[7][8]} These resistance genes can be incorporated into plasmids and used as selectable markers in molecular cloning.

Protocol for Selection of Transformed Bacteria:

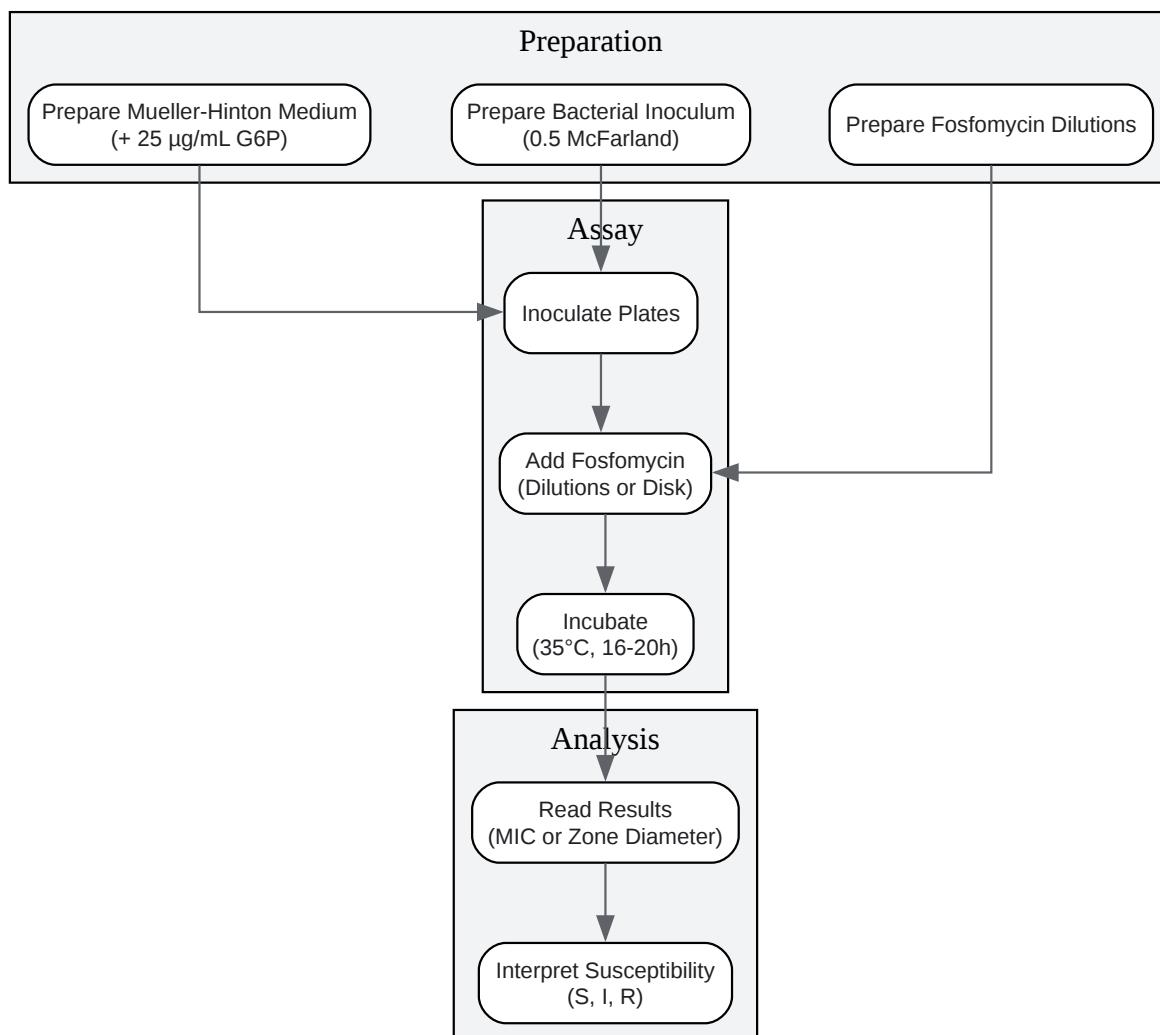
- Prepare Selective Agar Plates:
 - Prepare Luria-Bertani (LB) agar or other suitable bacterial growth medium.
 - Autoclave the medium and allow it to cool to approximately 50-55°C.
 - Add **fosfomycin calcium** from a sterile stock solution to the molten agar to a final concentration. A starting concentration of 100 µg/mL is recommended for the selection of resistant E. coli. This concentration may need to be optimized depending on the specific bacterial strain and the resistance gene used.
 - Pour the plates and allow them to solidify.
- Transformation: Introduce the plasmid containing the fosfomycin resistance gene into competent bacterial cells using a standard transformation protocol (e.g., heat shock or electroporation).
- Plating: Plate the transformed cells onto the fosfomycin-containing selective agar plates.
- Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 16-24 hours.
- Analysis: Only bacteria that have successfully taken up the plasmid carrying the fosfomycin resistance gene will be able to grow and form colonies on the selective plates.

Visualizations

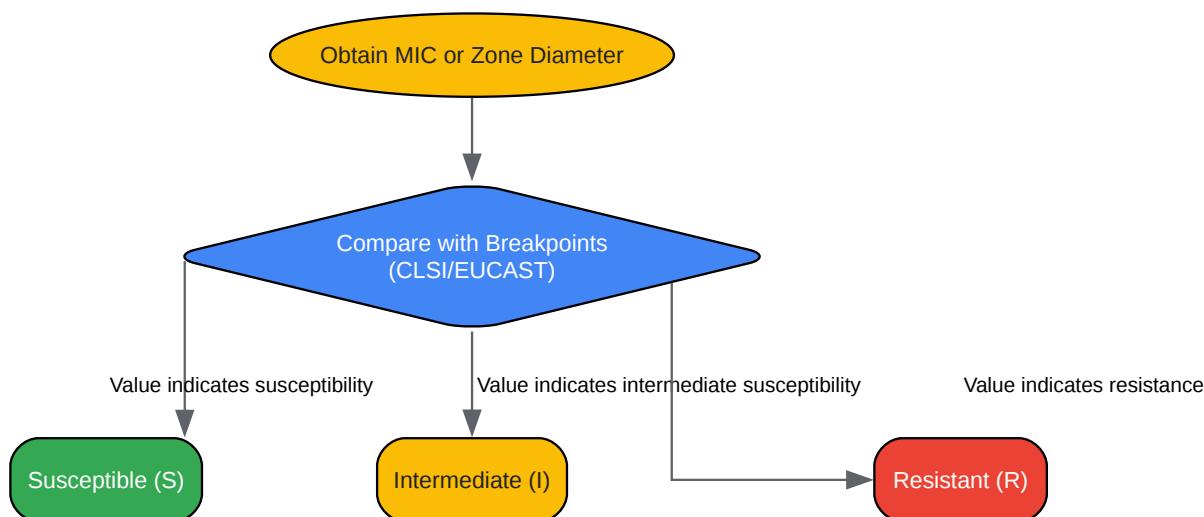


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Caption: Mechanism of action of fosfomycin.

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Caption: Experimental workflow for fosfomycin susceptibility testing.



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Caption: Logical relationship for interpreting susceptibility results.

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